Dulozafone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dulozafone, also known by its chemical name 2-(Bis(2-hydroxyethyl)amino)-4’-chloro-2’-(o-chlorobenzoyl)-N-methylacetanilide, is a compound with notable anticonvulsant properties. It has been studied for its potential use in treating epilepsy and other seizure-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dulozafone involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the intermediate: The initial step involves the reaction of 4-chloro-2-chlorobenzoyl chloride with N-methylglycinamide to form an intermediate compound.
Addition of bis(2-hydroxyethyl)amine: The intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale synthesis of intermediates: Using industrial reactors to produce the intermediate compounds in bulk.
Final synthesis and purification: The final product is synthesized and purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dulozafone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Dulozafone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Studied for its anticonvulsant properties and potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Dulozafone exerts its effects primarily through its interaction with benzodiazepine receptors. It has been shown to protect against generalized seizures in animal models. The anticonvulsant action of this compound is mediated by its binding to these receptors, which modulates the activity of neurotransmitters in the brain .
Comparison with Similar Compounds
Dulozafone is unique in its structure and mechanism of action compared to other anticonvulsant compounds. Similar compounds include:
Diazepam: Another benzodiazepine receptor agonist with anticonvulsant properties.
Clonazepam: Used to treat seizures and panic disorders, also acts on benzodiazepine receptors.
Phenobarbital: A barbiturate with anticonvulsant effects, but with a different mechanism of action
This compound stands out due to its specific binding affinity and the unique structure that allows for targeted anticonvulsant activity.
Properties
CAS No. |
75616-02-3 |
---|---|
Molecular Formula |
C20H22Cl2N2O4 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-23(19(27)13-24(8-10-25)9-11-26)18-7-6-14(21)12-16(18)20(28)15-4-2-3-5-17(15)22/h2-7,12,25-26H,8-11,13H2,1H3 |
InChI Key |
BYWMOMBWRFUAMC-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO |
75616-02-3 | |
Synonyms |
dulozafone F 1933 F-1933 F1933 N,N-bis-(2-hydroxyethyl)-N'-methyl-2'-(2-chlorobenzoyl)-4'-chloroglycylanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.